N-tert-butyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-tert-butyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the oxadiazole ring with tert-butyl halides in the presence of a base.
Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or alcohols.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
N-tert-butyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Agrochemicals: It can be used as an intermediate in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of N-tert-butyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes involved in signal transduction pathways. The exact mechanism would depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-3-methoxybenzamide
- N-tert-butyl-3-phenyl-butyric acid
- N-tert-butyl-3-nitrobenzamide
Uniqueness
N-tert-butyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to similar compounds that lack this heterocyclic structure.
Properties
Molecular Formula |
C16H21N3O3 |
---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
N-tert-butyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)18-13(20)8-9-14-17-15(19-22-14)11-6-5-7-12(10-11)21-4/h5-7,10H,8-9H2,1-4H3,(H,18,20) |
InChI Key |
PAKNHAAOPAONPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CCC1=NC(=NO1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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